![molecular formula C18H23N3O B2700394 1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one CAS No. 2034517-84-3](/img/structure/B2700394.png)
1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one
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Overview
Description
1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one is a synthetic organic compound featuring a benzodiazole moiety linked to a pyrrolidine ring, which is further connected to a cyclopentyl group via an ethanone bridge
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with commercially available 1H-1,3-benzodiazole, pyrrolidine, and cyclopentanone.
Step 1: The 1H-1,3-benzodiazole is first functionalized by introducing a suitable leaving group, such as a halogen, through halogenation reactions.
Step 2: The halogenated benzodiazole undergoes a nucleophilic substitution reaction with pyrrolidine, forming the 1-(1H-1,3-benzodiazol-1-yl)pyrrolidine intermediate.
Step 3: The intermediate is then subjected to a condensation reaction with cyclopentanone in the presence of a base, such as sodium hydride, to yield the final product, this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ethanone bridge, converting it to an alcohol.
Substitution: The benzodiazole moiety can participate in electrophilic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzodiazole derivatives.
Scientific Research Applications
1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety is known to bind to certain protein sites, modulating their activity. The pyrrolidine ring enhances the compound’s binding affinity and selectivity, while the cyclopentyl group contributes to its overall stability and bioavailability.
Comparison with Similar Compounds
1-(1H-1,3-benzodiazol-1-yl)pyrrolidine: Lacks the cyclopentyl group, resulting in different pharmacokinetic properties.
2-(1H-1,3-benzodiazol-1-yl)ethanone: Lacks the pyrrolidine ring, affecting its binding affinity and selectivity.
Uniqueness: 1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the benzodiazole moiety, pyrrolidine ring, and cyclopentyl group in a single molecule allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Biological Activity
The compound 1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Structural Overview
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C16H20N2O
- Molecular Weight : 256.35 g/mol
- Key Functional Groups : Benzodiazole, pyrrolidine, and cyclopentyl moieties.
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Anticancer Properties : Compounds containing benzodiazole and pyrrolidine rings have shown promise in inhibiting cancer cell proliferation.
- Neuropharmacological Effects : The interaction of the compound with neurotransmitter receptors suggests potential applications in treating neurological disorders.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain pathogens.
Interaction Studies
Interaction studies are crucial for understanding how this compound behaves in biological systems. It is hypothesized that it may interact with various biological targets, including:
- Enzymes : Potential inhibition of enzymes involved in metabolic pathways.
- Receptors : Binding affinity to neurotransmitter receptors could elucidate its role in neuropharmacology.
Case Studies
Several studies have reported on the biological activity of related compounds. Below are summarized findings from notable research:
The synthesis of this compound typically involves multi-step organic synthesis techniques, which may include:
- Formation of the benzodiazole ring.
- Introduction of the pyrrolidine moiety.
- Coupling with the cyclopentyl group.
These steps ensure that the final product retains the desired functional groups for biological activity.
Future Directions
The ongoing exploration of this compound suggests several avenues for future research:
- Further Pharmacological Studies : More extensive testing on various cancer cell lines and microbial strains to confirm efficacy.
- Mechanistic Studies : Detailed investigations into the molecular interactions with specific targets to elucidate its mechanism of action.
- In Vivo Studies : Transitioning from in vitro findings to animal models to assess therapeutic potential and safety profiles.
Properties
IUPAC Name |
1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c22-18(11-14-5-1-2-6-14)20-10-9-15(12-20)21-13-19-16-7-3-4-8-17(16)21/h3-4,7-8,13-15H,1-2,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLZGUXGHQSSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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